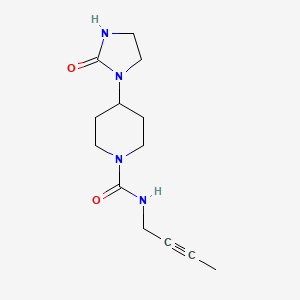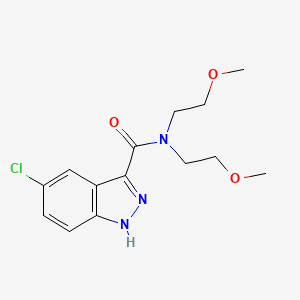
5-chloro-N,N-bis(2-methoxyethyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N,N-bis(2-methoxyethyl)-1H-indazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields This compound belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of 5-chloro-N,N-bis(2-methoxyethyl)-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor, such as a 2-nitrobenzyl compound.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyethyl Groups: The methoxyethyl groups can be attached through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-chloro-N,N-bis(2-methoxyethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
5-chloro-N,N-bis(2-methoxyethyl)-1H-indazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N,N-bis(2-methoxyethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-chloro-N,N-bis(2-methoxyethyl)-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:
5-chloro-N,N-bis(2-methoxyethyl)-1H-indole-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
5-chloro-N,N-bis(2-methoxyethyl)-1H-indazole-2-carboxamide: This compound also has a similar structure but differs in the position of the carboxamide group.
5-chloro-N,N-bis(2-methoxyethyl)-1H-indazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-N,N-bis(2-methoxyethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-20-7-5-18(6-8-21-2)14(19)13-11-9-10(15)3-4-12(11)16-17-13/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWHQDRKQWUYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C1=NNC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
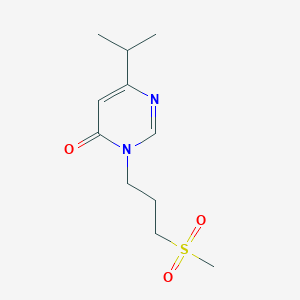
![4-[4-hydroxy-4-(trifluoromethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7054508.png)
![N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7054522.png)
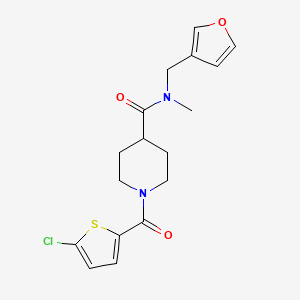
![3-methyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054535.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054541.png)
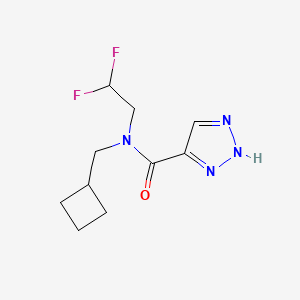
![1-[1-[2-(1-Methylpyrazol-4-yl)morpholine-4-carbonyl]cyclopropyl]ethanone](/img/structure/B7054559.png)
![4-[4-Ethyl-5-(1,3-thiazol-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]morpholine](/img/structure/B7054564.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7054579.png)

![3-Butyl-7-methyl-8-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)purine-2,6-dione](/img/structure/B7054593.png)

